![molecular formula C20H14N4O7 B4668573 3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B4668573.png)
3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid
Description
Synthesis Analysis
The synthesis of complex molecules such as “3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid” typically involves multistep synthetic routes. These processes often utilize key intermediates like coumarin and pyrazol derivatives, which are subsequently modified through various reactions, including condensation, cyclization, and alkylation, to introduce specific functional groups or to build the desired molecular framework. For instance, the synthesis of coumarin pyrazole pyrimidine derivatives has been achieved through the condensation of coumarin-based aldehydes with barbituric or thiobarbituric acid under specific conditions, showcasing the complexity and the strategic design required in the synthesis of such molecules (Laxmi et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like this one is often analyzed through techniques such as NMR spectroscopy and X-ray crystallography, which provide detailed information on the arrangement of atoms within the molecule and the nature of its three-dimensional structure. For example, hydrogen bonding patterns, essential for stabilizing the molecular structure and influencing its reactivity and physical properties, can be elucidated through these methods. Studies on similar compounds have revealed the presence of intramolecular and intermolecular hydrogen bonds, which play a critical role in determining the compound's structure and properties (Dobbin et al., 1993).
Chemical Reactions and Properties
The chemical reactivity of such compounds is largely defined by their functional groups, which can participate in various chemical reactions, including nucleophilic addition, electrophilic substitution, and cycloaddition reactions. The presence of multiple reactive sites allows for the synthesis of a wide array of derivatives, offering opportunities to fine-tune the compound's chemical and physical properties for specific applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For example, the presence of hydrogen bonds can significantly affect the compound's solubility in different solvents and its melting point. Analyzing these properties is crucial for understanding the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For instance, the carboxylic acid group in the compound contributes to its acidity and reactivity in condensation reactions. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and for its utilization in synthesis and other applications.
References:
- (Dobbin et al., 1993) - Study of hydrogen bonding in related compounds by NMR spectroscopy and X-ray crystallography.
- (Laxmi et al., 2012) - Synthesis and antimicrobial activity of coumarin pyrazole pyrimidine derivatives.
properties
IUPAC Name |
3-[3-(2-oxochromen-3-yl)-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrazol-1-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O7/c25-15(26)5-6-24-9-11(8-13-17(27)21-20(30)22-18(13)28)16(23-24)12-7-10-3-1-2-4-14(10)31-19(12)29/h1-4,7-9H,5-6H2,(H,25,26)(H2,21,22,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROSBBKQPGBNQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN(C=C3C=C4C(=O)NC(=O)NC4=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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